Copper sulfate

Catalog No.
S578189
CAS No.
7758-98-7
M.F
CuH2O4S
M. Wt
161.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper sulfate

CAS Number

7758-98-7

Product Name

Copper sulfate

IUPAC Name

copper;sulfuric acid

Molecular Formula

CuH2O4S

Molecular Weight

161.63 g/mol

InChI

InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

UGWKCNDTYUOTQZ-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[Cu+2]

Solubility

Very soluble in hot water, soluble cold water
Soluble in methanol (1.1 g/100 ml), but insoluble in ethanol; it readily dissolves in aqueous ammonia and excess alkali metal cyanides, with the formation of complexes
In water, 243 g/l @ 0 °C.
75.4 g/100 cc water @ 100 °C
1.04 g/100 cc methanol @ 18 °C
Solubility in water, g/l at 20 °C: 203 (freely soluble)

Synonyms

Blue Vitriol, Copper Sulfate, Cupric Sulfate, Sulfate, Copper, Sulfate, Cupric, Vitriol, Blue

Canonical SMILES

OS(=O)(=O)O.[Cu]

Combating multi-drug resistant bacteria

The rise of multi-drug resistant bacteria (MDR) poses a significant threat to human health. Research suggests that copper sulfate exhibits significant antibacterial activity against various MDR pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Studies are ongoing to understand the specific mechanisms of action and potential applications in developing novel antibacterial strategies [].

Exploring new delivery methods

Traditional methods of applying copper sulfate as an antimicrobial agent can have limitations, such as short-lived effectiveness and potential environmental concerns. Researchers are developing new delivery methods, such as nanoparticles and surface coatings, to improve the efficacy and targeted delivery of copper sulfate while minimizing environmental impact [].

Investigating synergy with other antimicrobials

Combining copper sulfate with other antimicrobial agents might offer a synergistic effect, potentially enhancing their effectiveness against various pathogens. Research is exploring the potential of combining copper sulfate with antibiotics, disinfectants, and other methods to combat microbial infections [].

Understanding mechanisms of resistance

While copper sulfate demonstrates promising antimicrobial properties, some bacterial strains have developed resistance mechanisms. Researchers are investigating these mechanisms to understand how bacteria resist the effects of copper sulfate and develop strategies to overcome them [].

Copper sulfate, specifically copper(II) sulfate, is an inorganic compound with the chemical formula CuSO₄. It is most commonly encountered in its pentahydrate form, CuSO₄·5H₂O, which is characterized by its vibrant blue color and is often referred to as blue vitriol or bluestone. The anhydrous form of copper sulfate appears as a white powder. The compound consists of copper cations (Cu²⁺) and sulfate anions (SO₄²⁻), forming an ionic bond that contributes to its solubility in water .

Copper sulfate is a moderate health hazard. It can cause irritation upon contact with skin or eyes, and ingestion can be harmful []. Proper safety precautions, including gloves, eye protection, and following recommended handling procedures, are crucial when working with copper sulfate.

Please Note:

  • Specific mechanisms of action for copper sulfate in biological systems are ongoing research areas.
  • Due to safety concerns, details regarding large-scale synthesis or industrial applications are not included.
, including:

  • Double Displacement Reaction: When copper(II) sulfate reacts with sodium carbonate, it produces sodium sulfate and a precipitate of copper(II) carbonate:
    CuSO4+Na2CO3Na2SO4+CuCO3\text{CuSO}_4+\text{Na}_2\text{CO}_3\rightarrow \text{Na}_2\text{SO}_4+\text{CuCO}_3\downarrow
    This reaction is notable for the formation of the insoluble copper(II) carbonate precipitate
    1
    .
  • Decomposition Reaction: Upon heating, copper sulfate decomposes to yield cupric oxide and sulfur trioxide:
    CuSO4CuO+SO3\text{CuSO}_4\rightarrow \text{CuO}+\text{SO}_3
    This occurs at temperatures around 650 °C .
  • Single Displacement Reaction: Copper sulfate can react with zinc to produce metallic copper and zinc sulfate:
    CuSO4+ZnCu+ZnSO4\text{CuSO}_4+\text{Zn}\rightarrow \text{Cu}+\text{ZnSO}_4
    This illustrates the reactivity of zinc displacing copper from its compound .

Copper sulfate can be synthesized through several methods:

  • Reaction with Sulfuric Acid: Copper metal or copper oxides react with concentrated sulfuric acid.
    • For example:
      Cu+2H2SO4CuSO4+2H2O+SO2\text{Cu}+2\text{H}_2\text{SO}_4\rightarrow \text{CuSO}_4+2\text{H}_2\text{O}+\text{SO}_2
  • Neutralization Reaction: Copper(II) oxide reacts with sulfuric acid to form copper sulfate and water:
    • Reaction:
      CuO+H2SO4CuSO4+H2O\text{CuO}+\text{H}_2\text{SO}_4\rightarrow \text{CuSO}_4+\text{H}_2\text{O}
  • Leaching Process: Low-grade copper ores can be treated with air or bacteria to extract copper sulfate, which is then purified .

Copper sulfate has a wide range of applications:

  • Agriculture: Used as a fungicide and herbicide.
  • Electroplating: Acts as an electrolyte in galvanic cells.
  • Analytical Chemistry: Employed in various chemical tests and reactions.
  • Crystal Growth: Commonly used in educational settings for growing crystals due to its vibrant color change upon hydration and dehydration.

Studies have shown that copper sulfate interacts with various substances, leading to significant reactions. For instance, it reacts vigorously with magnesium, producing hydrogen gas, which can be flammable and explosive under certain conditions. Additionally, it forms complex ions when reacted with chloride ions in concentrated hydrochloric acid, resulting in tetrachlorocuprate(II) complexes .

CompoundChemical FormulaColorSolubility in WaterUses
Copper(I) sulfateCu₂SO₄WhiteLowLess common; used in specific reactions
Iron(II) sulfateFeSO₄Greenish-blueHighUsed as a fertilizer
Zinc sulfateZnSO₄WhiteHighUsed in agriculture
Magnesium sulfateMgSO₄WhiteHighUsed as a drying agent

Copper sulfate's distinct blue color and its role as a key reagent in various chemical processes highlight its uniqueness among similar compounds. Its applications across different fields further emphasize its importance in both industrial and laboratory settings

Physical Description

Cupric sulfate appears as a white or off-white solid. Melting point 200 °C with decomposition. Non-combustible.
Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid, Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid
Grayish-white to greenish-white solid; Hygroscopic; Soluble in water; [Merck Index] White odorless crystalline solid; Soluble in water (316 g/L at 20 deg C); [MSDSonline]
WHITE HYGROSCOPIC CRYSTALS.

Color/Form

Grayish-white to greenish-white rhombic crystals or amorphous powder /SRP: somewhat wet/
White when dehydrated
Gray to white and has rhombic crystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

160.896977 g/mol

Monoisotopic Mass

160.896977 g/mol

Boiling Point

650 °C (decomp to cupric oxide)

Heavy Atom Count

6

Density

2.29 at 59 °F (USCG, 1999) - Denser than water; will sink
3.6
3.6 g/cm³

Odor

Pleasant odor

Decomposition

When heated to decomposition it emits toxic fumes of /sulfur oxides/.
650 °C (decomp to cupric oxide)
SLIGHT DECOMP ABOVE 200 °C
650 °C. This produces toxic fumes of sulfur oxides (see ICSC 0074). Reacts violently with hydroxylamine. This generates fire hazard. Reacts with magnesium powder. This produces flammable/explosive gas (hydrogen - see ICSC 0001). Reacts with acetylene and potassium chlorate. This generates explosion hazard. Attacks some metals in the presence of water.

Melting Point

590 °C decomp

UNII

KUW2Q3U1VV

Related CAS

18939-61-2
10124-44-4

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Elemental use in copper deficiency Copper and copper containing compounds are broadly used in medical practice. Metallic copper is used already for many years in dental fillings and in copper intrauterine devices (IUD) for reversible contraception. Ointments containing copper, which release copper ions that are absorbed by the skin in the management of cramps, disturbances of renal function, peripheral, venous hypostatic circulatory disturbances, rheumatic disease and swelling associated with trauma. There are also cosmetic facial creams containing copper as their main active ingredient.

Livertox Summary

Copper is an essential trace element that is included in some over-the-counter multivitamin and mineral supplements, even though copper deficiency is quite rare and supplementation is rarely needed. The amounts of copper found in typical supplements has not been associated with serum enzyme elevations or with clinically apparent liver injury. However, accidental or intentional copper overdose can cause an acute liver injury and chronic ingestion of excessive amounts of copper can result in copper overload and chronic liver injury.

Drug Classes

Trace Elements and Metals

Therapeutic Uses

Antidotes; Emetics; Fungicides, Industrial
/SRP: EXTERNAL/ ANTIDOTE FOR WHITE PHOSPHORUS POISONING.
/SRP: FORMER USE/ A 0.1% soln of copper sulfate has been used for gastric lavage in phosphorus poisoning; it must be removed promptly to avoid copper poisoning. Topical application of a 1% soln is of value for phosphorus burns of the skin.
EXPT USE: IN EXPT WITH RATS TO FIND SIMPLE EFFICIENT ANTIDOTE FOR PHOSPHORUS BURNS, USE OF 5% COPPER SULFATE WAS HIGHLY TOXIC. SOLN OF 5% SODIUM BICARBONATE WITH 1% HYDROXYETHYL-CELLULOSE, 3% COPPER SULFATE & LAURYL SULFATE NEUTRALIZES PROCESS OF BURNING PHOSPHORUS.
For more Therapeutic Uses (Complete) data for COPPER(II) SULFATE (11 total), please visit the HSDB record page.

Pharmacology

Copper is an essential mineral that plays a key role in many physiological processes, including angiogenesis, skin generation and expression and stabilization of skin proteins. Copper is found naturally in many food sources including meats, vegetables, and grains. Copper has potent biocidal properties and is used to eliminate bacteria, viruses and parasites [L1828], [L1839]. Copper is one of the nine essential minerals for humans, as it plays an imperative role in various physiological pathways in basically all human tissue, as well as in the health of the dermis and epidermis [L1828]. In addition to the above, copper is essential in wound healing, as it promotes angiogenesis and skin extracellular matrix formation and stabilization [L1828].

MeSH Pharmacological Classification

Emetics

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB20 - Copper sulfate

Mechanism of Action

This drug is an essential trace element for the functioning of many metalloenzymes including ceruloplasmin, ferroxidase II, lysyl oxidase, monoamine oxidase, Zn-copper superoxide dismutase, tyrosinase, dopamine-β-hydroxylase, and cytochrome-c-oxidase. It is involved in erythropoiesis & leukopoiesis, bone mineralization, elastin and collagen cross-linking, oxidative phosphorylation, catecholamine metabolism, melanin formation & antioxidant protection of cells. Cupric sulfate may also have a role in iron turnover, ascorbic acid metabolism, phospholipid metabolism, myelin formation, glucose homeostasis, and cellular immune defense. After the metal passes through the basolateral membrane it is transported to the liver, attached to serum albumin. The liver is the critical organ for the homeostasis of copper. The copper is then prepared for excretion through the bile or incorporation into various proteins. The transport of copper to the peripheral tissues is accomplished through the plasma attached to serum albumin, ceruloplasmin or low-molecular-weight complexes. In the dermis, copper promotes dermal fibroblasts proliferation, upregulates collagen (types I, II, and V) and elastin fiber components (elastin, fibrillins) production by fibroblasts, through the induction of TGF-β, promotes heat shock protein-47, important for collagen fibril formation, serves as a cofactor of LOX enzyme required for extracellular matrix protein cross-linking, stabilizes the skin ECM once formed, as increased crosslinking of collagen and elastin matrices occurs in a copper dose dependant manner, serves as a cofactor of superoxide dismutase, an antioxidant enzyme in the skin, essential for protection against free radicals, inhibits cellular oxidative effects such as membrane damage and lipid peroxidation, acts as a cofactor of tyrosinase, a melanin biosynthesis essential enzyme responsible for skin and hair pigmentation. In reference to its role as a biocide, copper is an essential nutrient for many organisms. It acts as a cofactor in respiration, and therefore copper is required for aerobic metabolism. Accumulation of copper ions or intracellular release of free copper ions from proteins lead to cell damage. Copper catalyzes reactions that result in the production of hydroxyl radicals through the Fenton and Haber-Weiss reactions. The highly reactive oxygen intermediates lead to lipid peroxidation and oxidation of proteins. Free copper ions oxidize sulfhydryl groups, such as cysteine, in proteins or the cellular redox buffer glutathione. In particular, copper ions inactivate proteins by damaging Fe-S clusters in cytoplasmic hydratases.
A significant drop in metabolic reserves was noted in cupric sulfate treated snails. Free amino acid levels dropped and the lactate level increased. The effects of copper treatment on rates of metabolite oxidation and ammonia production in the presence of exogenously added alpha-ketoglutarate were evaluated. A 92% drop in alpha-ketoglutarate dehydrogenase, a 33% drop in alanine aminotransferase, and a 78% rise in glucose 6-phosphatase were recorded. Molluscicidal activity of copper was due to a metabolic block in the tricarboxylic acid cycle at the alpha-ketoglutarate level.
ACUTE IV INFUSION OF 300 MG COPPER SULFATE IN CONSCIOUS SHEEP CAUSED AN INCREASE FROM 10.3 TO 22.5 TORR IN MEAN PULMONARY ARTERY PRESSURE & PULMONARY ARTERY WEDGE PRESSURE FROM 3.5 TO 7.6 TORR, WHEREAS SYSTEMIC ARTERIAL PRESSURE INCREASED FROM 95 TO 102 TORR. CARDIAC OUTPUT DECREASED FROM 4.7 TO 3.3 L/MIN. PULMONARY VASCULAR RESISTANCE & SYSTEMIC VASCULAR RESISTANCE INCREASED TO 320 & 160% OF BASE LINE, RESPECTIVELY. THIS PULMONARY HYPERTENSION WAS PRODUCED BY STIMULATION OF THE ALPHA-ADRENERGIC NERVOUS SYSTEM.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

7758-98-7
10124-44-4
18939-61-2
1332-14-5

Absorption Distribution and Excretion

Primarily absorbed in the small intestine. Based on studies with radioactive isotopes of copper, most copper is absorbed from the stomach and duodenum of the gastrointestinal tract. Maximum blood copper levels are observed within 1 to 3 hours following oral administration, and about 50 percent of ingested copper was absorbed. Copper absorption is proposed to occur by two mechanisms, one energy- dependent and the other enzymatic. Factors that can interfere with copper absorption include competition for binding sites with zinc, interactions with molybdenum and sulfates, chelation with phytates, and inhibition by ascorbic acid (vitamin C). Copper absorbed from the gastrointestinal tract is transported rapidly to blood serum and deposited in the liver bound to metallothionein. From 20 to 60% of the dietary copper is absorbed.
This drug is 80% eliminated via the liver in bile. Minimal excretion by the kidney. Metabolism studies show that persons with daily intakes of 2-5 mg of copper per day absorbed 0.6 to 1.6 mg (32%), excreted 0.5 to 1.3 mg in the bile, passed 0.1 to 0.3 mg directly into the bowel, and excreted 0.01 to 0.06 mg in the urine. As the data indicate, urinary excretion plays a negligible role in copper clearance, and the main route of excretion is in the bile. Other nonsignificant excretory routes include saliva, sweat, menstrual flow, and excretion into the intestine from the blood.
The body of a 70 kg healthy individual contains approximately 110 mg of copper, 50% of which is found in the bones and muscles, 15% in the skin, 15% in the bone marrow, 10% in the hepatic system, and 8% in the brain. The distribution of copper is affected by sex, age, and the amount of copper in the diet. Brain and liver have the highest tissue levels (about one-third of the total body burden), with lesser concentrations found in the heart, spleen, kidneys, and blood. The iris and choroid of the eye have very high copper levels. Erythrocyte copper levels are generally stable, however, plasma levels fluctuate widely in association with the synthesis and release of ceruloplasmin. Plasma copper levels during gestation may be 2-3 times levels measured before pregnancy, due to the increased synthesis of ceruloplasmin.
Effect of hydrogen ion (H+) concentration, water hardness, suspended solids, fish age, size, and species, acclimatization to copper, and levels of copper in food on poisoning of fish by copper sulfate used as a herbicide in freshwater ponds is discussed. Copper levels in muscle, kidney, and organs of rainbow trout were approximately 0.8-1.1, 2.0-2.3, and 115-150 mg/kg fresh weight, respectively, after 12 months intermittent exposure to various copper sulfate containing formulations 0.6, 2.0, and 100 mg/kg, respectively, in controls ... .
Male rats were orally administered for 2, 5, and 11 days with 0.5 mmol/kg of copper cmpd. ... In the case of cupric carbonate, copper was much more distributed in the tissues, especially in the liver, than for copper sulfate. The copper level increased progresively in mitochondria lysosomal fractions of the liver in proportion to the period of administration. In the 105,000 g supernatant fraction, copper was distributed in the metallothionein fraction rather than in the superoxide dismutase fraction. The administration of copper cmpd resulted in an increase in the zinc level in the liver, kidney and spleen, preferentially in the metallothionein fraction of the liver, but it seemed to have little effect on iron metabolism.

Metabolism Metabolites

Maximum blood copper levels were observed within 1 to 3 hours following oral administration, and about 50 percent of ingested copper was absorbed. Copper absorption is believed to occur by two mechanisms, one energy- dependent and the other enzymatic. Factors that can interfere with copper absorption include competition for binding sites with zinc, interactions with molybdenum and sulfates, chelation with phytates, and inhibition by ascorbic acid. Copper absorbed from the intestine is transported quickly into blood serum and deposited in the liver bound to metallothionein. It is released and incorporated into ceruloplasmin, a copper-specific transport protein. The remaining copper in the serum binds to albumin or amino acids or is contained in the erythrocytes. About 80 percent of the absorbed copper is bound to liver metallothionein; the remainder is included into cytochrome c oxidase or sequestered by lysosomes.
Copper is mainly absorbed through the gastrointestinal tract, but it can also be inhalated and absorbed dermally. It passes through the basolateral membrane, possibly via regulatory copper transporters, and is transported to the liver and kidney bound to serum albumin. The liver is the critical organ for copper homoeostasis. In the liver and other tissues, copper is stored bound to metallothionein, amino acids, and in association with copper-dependent enzymes, then partitioned for excretion through the bile or incorporation into intra- and extracellular proteins. The transport of copper to the peripheral tissues is accomplished through the plasma attached to serum albumin, ceruloplasmin or low-molecular-weight complexes. Copper may induce the production of metallothionein and ceruloplasmin. The membrane-bound copper transporting adenosine triphosphatase (Cu-ATPase) transports copper ions into and out of cells. Physiologically normal levels of copper in the body are held constant by alterations in the rate and amount of copper absorption, compartmental distribution, and excretion. (L277, L279)

Wikipedia

Copper(II) sulfate
Stanozolol

Drug Warnings

... Its routine use as an emetic is not recommended, because of the potential toxicity of improperly prepared soln and the hazards attending the use of large, corrosive doses.
Overdose may be poisonous (enteritis, hepatitis, nephritis).
MAY CAUSE DRAMATIC INCR IN MORTALITY OF TURKEYS GIVEN BLACKHEAD CONTROL DRUGS CONTAINING ARSENIC & EXPOSED TO BLACKHEAD.
CUPRIC ... SULFATE /AS EMETIC/ OFTEN IS EFFECTIVE, BUT POTENTIAL HEMOLYTIC & RENAL TOXICITY IS TOO GREAT TO RECOMMEND USE.

Biological Half Life

The biological half-life of copper from the diet is 13-33 days with biliary excretion being the primary route of elimination.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning
Plastics -> Polymer Type -> N.a.
Plastics -> Pigments agents
ALGICIDES

Methods of Manufacturing

REACTION OF SCRAP OR SHOT COPPER WITH DILUTE SULFURIC ACID AND AIR; BY-PRODUCT RECOVERED BY CRYSTALLIZATION FROM COPPER REFINERY LIQUORS /SRP: BLUE SALT IS DEHYDRATED BY HEATING TO ANHYDROUS CUPRIC SULFATE./
Action of dilute sulfuric acid on copper or copper oxide (often as oxide ores) in large quantities with evaporation and crystalization.
Copper + sulphuric acid (salt formation); byproduct of copper electrolysis and etching process (product is generally only suitable for agricultural purposes)
Produced from careful dehydration of the pentahydrate at 250 °C; an impure product can also be produced from copper metal and hot sulfuric acid.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Synthetic Dye and Pigment Manufacturing
All Other Chemical Product and Preparation Manufacturing
Machinery Manufacturing
Textiles, apparel, and leather manufacturing
Computer and Electronic Product Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Utilities
Other (requires additional information)
Agriculture, Forestry, Fishing and Hunting
Primary Metal Manufacturing
Mining (except Oil and Gas) and support activities
All Other Basic Inorganic Chemical Manufacturing
Wood Product Manufacturing
Not Known or Reasonably Ascertainable
Sulfuric acid, copper(2+) salt, basic: ACTIVE
Sulfuric acid copper(2+) salt (1:1): ACTIVE
Sulfuric acid, copper(2+) salt (1:?): INACTIVE
The cmpd, eg cupric sulfate, cupric chloride, cupric acetate and cupric nitrate, showed excellent preservation of mosses and lichens, and very good preservation of ferns and grasses.
... The highest utilized copper cmpd in the USA is copper sulfate.
COPPER(II) CHLORIDE IS A READILY AVAILABLE FORM OF COPPER IN FEEDING TRIALS WHICH COMPARES FAVORABLY WITH COPPER SULFATE IN CATTLE AND SWINE TRIALS.
... SALTS OF COPPER, INCLUDING THE SUBACETATE, OXYCHLORIDE, CHLORIDE AND OXIDE, HAVE FUNGICIDAL PROPERTIES AND OCCASIONALLY REPLACE THE SULFATE IN SPRAYS. ...

Storage Conditions

KEEP TIGHTLY CLOSED.

Interactions

THE IV INDUCED STIMULATION OF ALPHA-ADRENERGIC NERVOUS SYSTEM BY CUPRIC SULFATE WAS PARTIALLY ATTENUATED BY PRETREATMENT OF SHEEP WITH METHYSERGIDE. PHENOXYBENZAMINE COMPLETELY BLOCKED THE EFFECTS OF CUPRIC SULFATE & TREATMENT WITH PROPRANOLOL ENHANCED THE EFFECTS.
Acute copper (II) sulfate poisoning in the mouse induces renal tubular degeneration and necrosis. Administration of sodium 2,3-dimercaptopropane-sulfonate effectively prevented the development on the morphological sequelae of copper intoxication.
Pokeweed mitogen (PWM), a T cell-dependent polyclonal B cell activator, stimulates the differentiation of immunoglobin secreting cells from normal human peripheral blood mononuclear cells. ... Peripheral blood mononuclear cells failed to generate immunoglobin secreting cells in response to poke weed mitogen after brief exposure to D-penicillamine and copper sulfate; preincubation with either penicillamine or copper sulfate alone had no effect. Experiments utilizing purified populations of B and T cells indicated that penicillamine and copper sulfate markedly inhibited helper T cell activity but not B cell function.
Dimercaptosuccinic acid ... administered intragastrically to rabbits after sc administration of copper sulfate promoted urinary excretion.
For more Interactions (Complete) data for COPPER(II) SULFATE (10 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
Faure A, Mathon L, Poupelin JC, Allaouchiche B, Chassard D: [Acute cupric sulfate intoxication: pathophysiology and therapy about a case report]. Ann Fr Anesth Reanim. 2003 Jun;22(6):557-9. [PMID:12893385]
Armstrong TA, Cook DR, Ward MM, Williams CM, Spears JW: Effect of dietary copper source (cupric citrate and cupric sulfate) and concentration on growth performance and fecal copper excretion in weanling pigs. J Anim Sci. 2004 Apr;82(4):1234-40. doi: 10.2527/2004.8241234x. [PMID:15080347]
Hebert CD, Elwell MR, Travlos GS, Fitz CJ, Bucher JR: Subchronic toxicity of cupric sulfate administered in drinking water and feed to rats and mice. Fundam Appl Toxicol. 1993 Nov;21(4):461-75. [PMID:8253299]
Lim J, Lawless HT: Oral sensations from iron and copper sulfate. Physiol Behav. 2005 Jun 30;85(3):308-13. doi: 10.1016/j.physbeh.2005.04.018. [PMID:15935409]
Barceloux DG: Copper. J Toxicol Clin Toxicol. 1999;37(2):217-30. [PMID:10382557]
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Cupric Sulfate ToxNet
Cupric Sulfate, Britannica Online
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Complications and management of acute copper sulphate poisoning; a case discussion
Using Copper to Improve the Well-Being of the Skin
Veterinary Toxicology: Basic and Clinical Principals
Abnormal Copper Homeostasis: Mechanisms and Roles in Neurodegeneration
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